molecular formula C5H11NS B13521329 4,4-Dimethyl-thiazolidine CAS No. 56400-70-5

4,4-Dimethyl-thiazolidine

Cat. No.: B13521329
CAS No.: 56400-70-5
M. Wt: 117.22 g/mol
InChI Key: WNQXOIABKCFBOZ-UHFFFAOYSA-N
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Description

4,4-Dimethyl-thiazolidine is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dimethyl-thiazolidine can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethyl-1,3-propanedithiol with an appropriate aldehyde or ketone under acidic conditions. This reaction typically proceeds via a cyclization mechanism, forming the thiazolidine ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs green chemistry principles to enhance yield and reduce environmental impact. Techniques such as microwave-assisted synthesis and the use of eco-friendly solvents have been explored to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-thiazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4-Dimethyl-thiazolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-thiazolidine involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazolidine ring can form covalent bonds with biological macromolecules, leading to the modulation of enzyme activity and signaling pathways. This interaction is crucial for its pharmacological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

    Thiazolidine: The parent compound with a similar ring structure but without the dimethyl substitution.

    Thiazolidinone: A derivative with a carbonyl group at the 4-position.

    Thiazole: A related heterocyclic compound with a different ring structure.

Uniqueness: 4,4-Dimethyl-thiazolidine is unique due to the presence of two methyl groups at the 4-position, which enhances its stability and reactivity compared to other thiazolidine derivatives.

Biological Activity

4,4-Dimethyl-thiazolidine is a compound belonging to the thiazolidine class, which has garnered attention for its diverse biological activities. This article provides an overview of the compound's biological properties, focusing on its anticancer, antibacterial, antioxidant, and anti-inflammatory activities.

Chemical Structure and Properties

This compound features a five-membered ring containing sulfur and nitrogen atoms. Its structural formula can be represented as follows:

C6H13N1S1\text{C}_6\text{H}_{13}\text{N}_1\text{S}_1

This unique structure contributes to its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of thiazolidine derivatives, including this compound, in cancer therapy. Research indicates that these compounds can induce apoptosis in cancer cells through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : this compound has been observed to increase ROS levels in certain cancer cell lines (e.g., A549), leading to oxidative stress and subsequent cell death .
  • PPARγ Activation : The compound may exert its effects via the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which plays a crucial role in regulating cellular metabolism and apoptosis .

Case Study: A549 Lung Cancer Cells

In a study involving A549 lung cancer cells, this compound demonstrated a dose-dependent decrease in metabolic activity at concentrations ranging from 10 nM to 100 µM. The increase in intracellular ROS was linked to the induction of apoptosis in these cells .

Antibacterial Activity

Thiazolidine derivatives have shown promising antibacterial properties against various pathogens. The mechanism of action often involves disruption of bacterial cell walls or interference with metabolic pathways.

Table 1: Antibacterial Activity of Thiazolidine Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results indicate that this compound exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays:

  • DPPH Radical Scavenging Assay : This assay measures the ability of compounds to neutralize free radicals. The thiazolidine derivative showed effective scavenging activity comparable to established antioxidants.
  • Ferric Reducing Antioxidant Power (FRAP) : The compound also demonstrated strong reducing power, indicating its potential to act as an antioxidant .

Table 2: Antioxidant Activity Assay Results

Assay TypeEC50 Value (mg/mL)
DPPH0.1685
FRAP0.1513

These findings suggest that the compound can mitigate oxidative stress by scavenging free radicals.

Anti-inflammatory Activity

Thiazolidine derivatives are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

Properties

CAS No.

56400-70-5

Molecular Formula

C5H11NS

Molecular Weight

117.22 g/mol

IUPAC Name

4,4-dimethyl-1,3-thiazolidine

InChI

InChI=1S/C5H11NS/c1-5(2)3-7-4-6-5/h6H,3-4H2,1-2H3

InChI Key

WNQXOIABKCFBOZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CSCN1)C

Origin of Product

United States

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